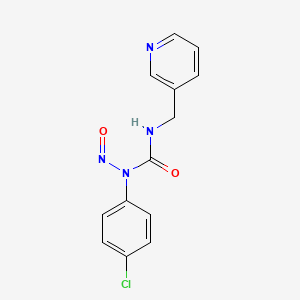
Urea, N-(4-chlorophenyl)-N-nitroso-N'-(3-pyridinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is a complex organic compound with the molecular formula C12H10ClN3O. This compound is known for its unique structure, which includes a urea backbone substituted with a 4-chlorophenyl group, a nitroso group, and a 3-pyridinylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- typically involves multiple steps:
Formation of the Urea Backbone: The initial step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Addition of the Pyridinylmethyl Group: The 4-chlorophenyl isocyanate is then reacted with 3-pyridinylmethylamine to form the intermediate N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea.
Nitrosation: The final step involves the nitrosation of the intermediate using nitrous acid to yield Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea: Lacks the nitroso group, resulting in different chemical and biological properties.
N-(4-chlorophenyl)-N-nitroso-N’-(2-pyridinylmethyl)urea: Similar structure but with a different position of the pyridinylmethyl group, leading to variations in reactivity and biological activity.
Uniqueness
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is unique due to the presence of both the nitroso and pyridinylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
58550-49-5 |
|---|---|
分子式 |
C13H11ClN4O2 |
分子量 |
290.70 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H11ClN4O2/c14-11-3-5-12(6-4-11)18(17-20)13(19)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,19) |
InChIキー |
YQRNUSSPKLFFDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)N(C2=CC=C(C=C2)Cl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


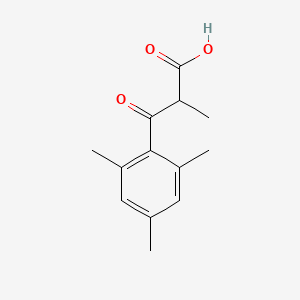
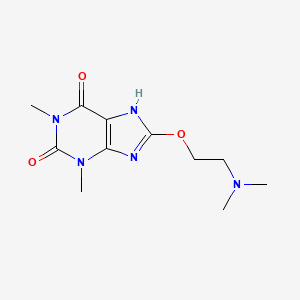
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
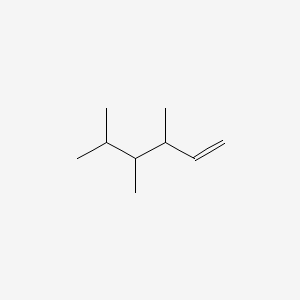
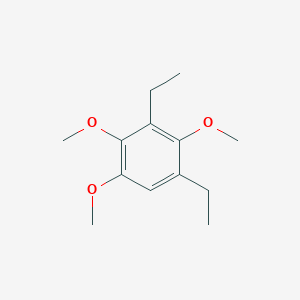
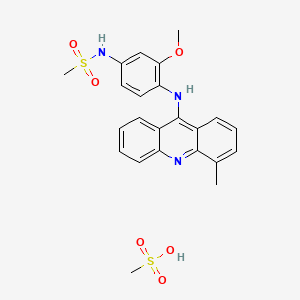

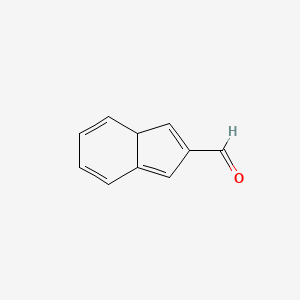
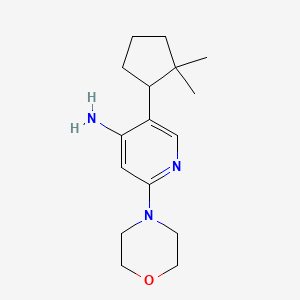
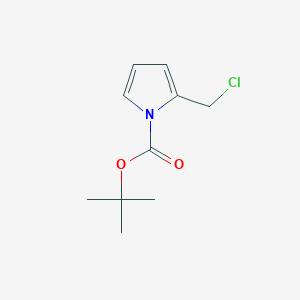
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
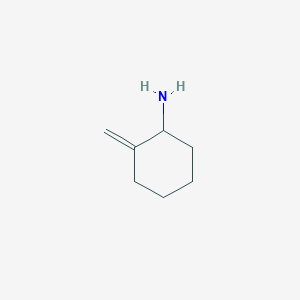

![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
